5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol is a complex organic compound that features a unique combination of pyrimidine, oxadiazole, and thiol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol typically involves multiple steps. One common approach is to start with the synthesis of the pyrimidine core, followed by the introduction of the oxadiazole and thiol groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The compound’s thiol group can form covalent bonds with proteins, potentially inhibiting their function. The oxadiazole ring may interact with nucleic acids, affecting their stability and function. These interactions can lead to various biological effects, depending on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol
- 5-(2-Hydroxy-ethyl)-6-methyl-2-methylsulfanyl-pyrimidin-4-ol
Uniqueness
5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H10N4O2S2 |
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Molecular Weight |
270.3 g/mol |
IUPAC Name |
5-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxymethyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H10N4O2S2/c1-5-3-6(11-8(10-5)17-2)14-4-7-12-13-9(16)15-7/h3H,4H2,1-2H3,(H,13,16) |
InChI Key |
JIFVNLNUBOSTJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)OCC2=NNC(=S)O2 |
Origin of Product |
United States |
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